molecular formula C21H27NO2S2 B2909335 2-(ethylthio)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide CAS No. 2034568-81-3

2-(ethylthio)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2909335
CAS No.: 2034568-81-3
M. Wt: 389.57
InChI Key: AYAPKELPVBHCKL-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur sources under controlled conditions.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced via cyclization reactions, often using cyclopentadiene derivatives.

    Benzamide Formation: The benzamide core is formed through the reaction of benzoyl chloride with an amine precursor.

    Final Assembly: The final compound is assembled by coupling the thiophene, cyclopentyl, and benzamide components under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(ethylthio)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its effects on various biological pathways are investigated to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide
  • 2-(ethylthio)-N-((1-(5-(1-hydroxyethyl)furan-2-yl)cyclopentyl)methyl)benzamide

Uniqueness

2-(ethylthio)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethylsulfanyl-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2S2/c1-3-25-18-9-5-4-8-16(18)20(24)22-14-21(12-6-7-13-21)19-11-10-17(26-19)15(2)23/h4-5,8-11,15,23H,3,6-7,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAPKELPVBHCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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